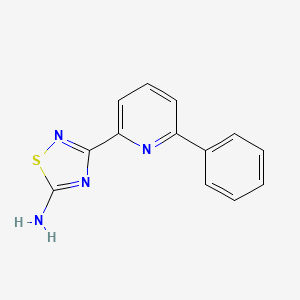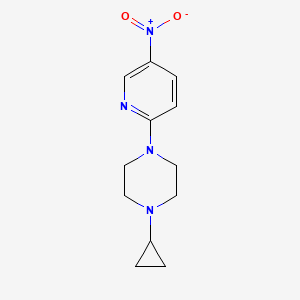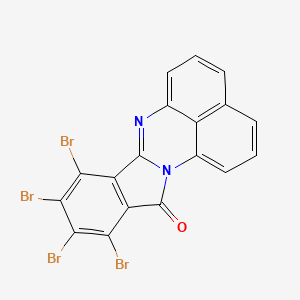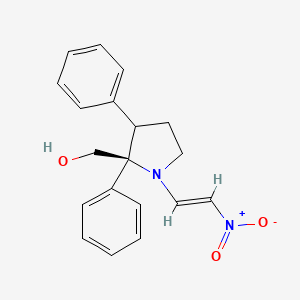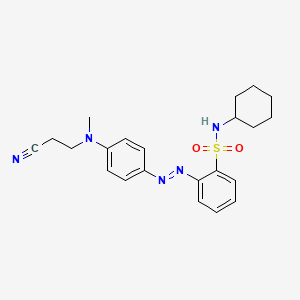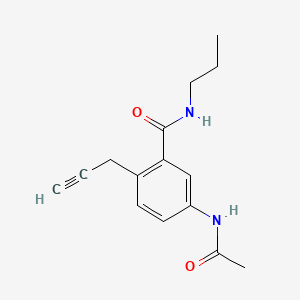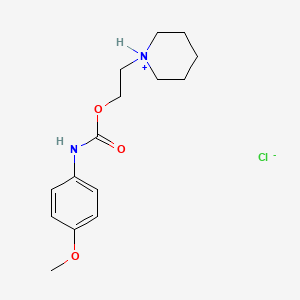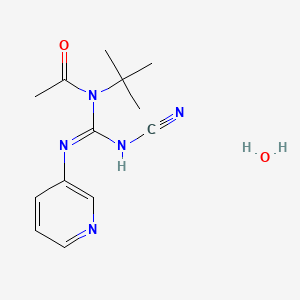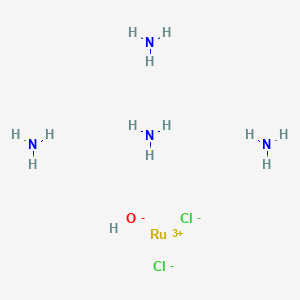
Tetraamminedichlororuthenium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraamminedichlororuthenium hydroxide: is a coordination compound containing ruthenium, ammonia, and chloride ions. It is known for its stability in dry air and solubility in water and some organic solvents such as methanol and acetonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetraamminedichlororuthenium hydroxide typically involves a coordination reaction. Ammonia gas is added to an aqueous solution of ruthenium chloride, resulting in the formation of the tetraamminedichlororuthenium(II) complex. Subsequently, a base such as sodium hydroxide is added to the solution to precipitate the hydroxide form .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes the controlled addition of ammonia and base to large volumes of ruthenium chloride solution, followed by crystallization and purification steps to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Tetraamminedichlororuthenium hydroxide can undergo various chemical reactions, including:
Oxidation Reactions: Due to the presence of ruthenium, the compound can act as a catalyst in oxidation reactions.
Hydrolysis Reactions: The compound can participate in hydrolysis reactions, where water molecules break chemical bonds.
Substitution Reactions: The ammonia ligands can be replaced by other ligands in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Hydrolysis: Water or aqueous solutions are typically used.
Substitution: Various ligands, including phosphines and amines, can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new coordination complexes with different ligands.
Scientific Research Applications
Chemistry: Tetraamminedichlororuthenium hydroxide is used as a catalyst in organic synthesis reactions, particularly in oxidation and hydrolysis reactions .
Biology and Medicine: Ruthenium compounds, including this compound, have been investigated for their potential medicinal applications. They have shown promise as immunosuppressants, nitric oxide scavengers, antimicrobial agents, and antimalarials .
Industry: In industrial applications, this compound can be used in electrochemical research as an electron transfer agent. It is also explored for its potential use in catalysis and other chemical processes .
Mechanism of Action
The mechanism of action of tetraamminedichlororuthenium hydroxide involves its ability to interact with various molecular targets and pathways. The ruthenium center can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound’s coordination environment allows it to form stable complexes with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
- Tetraamminedichlororuthenium(III) chloride
- Tetraamminedichlororuthenium(II) chloride
- Tetraamminedichlororuthenium(III) nitrate
Uniqueness: Tetraamminedichlororuthenium hydroxide is unique due to its specific coordination environment and the presence of hydroxide ions. This gives it distinct properties, such as solubility in water and certain organic solvents, which may not be shared by its chloride or nitrate counterparts .
Properties
CAS No. |
68958-94-1 |
|---|---|
Molecular Formula |
Cl2H13N4ORu |
Molecular Weight |
257.1 g/mol |
IUPAC Name |
azane;ruthenium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |
InChI Key |
QGCDPOZLOXFBBW-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


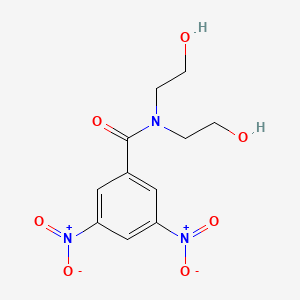
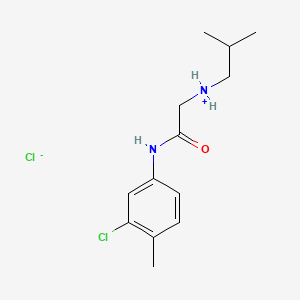
![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
![4-isopropyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B13755455.png)
